2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester
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Overview
Description
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The structure of this compound includes a boronic acid moiety, which is known for its versatility and reactivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester typically involves the borylation of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions and provides high yields of the desired boronic ester.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form boronic acids or other boron-containing compounds.
Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, where the boron moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic ester under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester typically yields boronic acids, while reduction can produce boranes. Substitution reactions can result in a variety of functionalized pyridine derivatives.
Scientific Research Applications
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting cancer and other diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester moiety facilitates these reactions by providing a stable and reactive boron center.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Cyclohexyl)pyridine-4-boronic acid pinacol ester is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly effective in certain coupling reactions and enhances its reactivity compared to other pyridineboronic esters.
Properties
IUPAC Name |
2-cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2/c1-16(2)17(3,4)21-18(20-16)14-10-11-19-15(12-14)13-8-6-5-7-9-13/h10-13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLBHDADHQGPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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